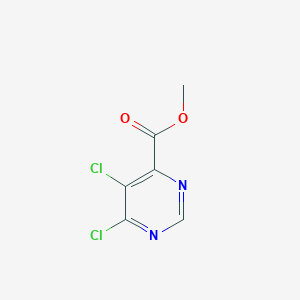![molecular formula C14H12O3S B6283766 4-[4-(methylsulfanyl)phenoxy]benzoic acid CAS No. 21120-66-1](/img/no-structure.png)
4-[4-(methylsulfanyl)phenoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[4-(methylsulfanyl)phenoxy]benzoic acid” is a chemical compound with the CAS Number: 21120-66-1 . It has a molecular weight of 260.31 . The IUPAC name for this compound is 4-[4-(methylsulfanyl)phenoxy]benzoic acid .
Molecular Structure Analysis
The Inchi Code for “4-[4-(methylsulfanyl)phenoxy]benzoic acid” is1S/C14H12O3S/c1-18-13-8-6-12 (7-9-13)17-11-4-2-10 (3-5-11)14 (15)16/h2-9H,1H3, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.31 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[4-(methylsulfanyl)phenoxy]benzoic acid involves the reaction of 4-hydroxybenzoic acid with 4-(methylsulfanyl)phenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product.", "Starting Materials": [ "4-hydroxybenzoic acid", "4-(methylsulfanyl)phenol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Anhydrous dichloromethane (DCM)", "Anhydrous diethyl ether", "Anhydrous sodium sulfate (Na2SO4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-hydroxybenzoic acid (1.0 equiv) and 4-(methylsulfanyl)phenol (1.2 equiv) in anhydrous dichloromethane (DCM) and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture.", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the filtrate with anhydrous diethyl ether.", "Step 4: Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 5: Dissolve the crude product in ethanol and add hydrochloric acid (HCl) to adjust the pH to 2-3.", "Step 6: Filter the resulting precipitate and wash it with ethanol.", "Step 7: Dissolve the washed precipitate in sodium hydroxide (NaOH) solution and adjust the pH to 7-8.", "Step 8: Extract the solution with anhydrous dichloromethane (DCM) and wash the organic layer with water.", "Step 9: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate it under reduced pressure to obtain the final product, 4-[4-(methylsulfanyl)phenoxy]benzoic acid." ] } | |
Numéro CAS |
21120-66-1 |
Nom du produit |
4-[4-(methylsulfanyl)phenoxy]benzoic acid |
Formule moléculaire |
C14H12O3S |
Poids moléculaire |
260.3 |
Pureté |
91 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



